9-Anthraceneacetic acid methyl ester

説明

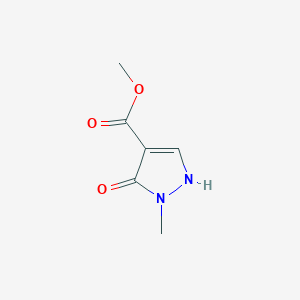

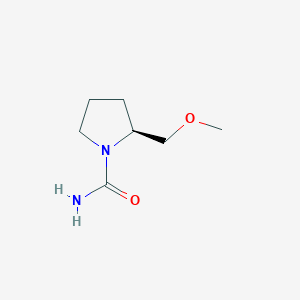

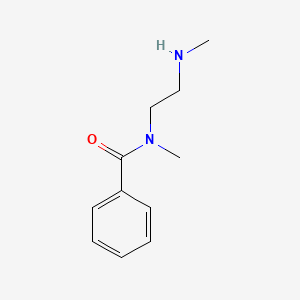

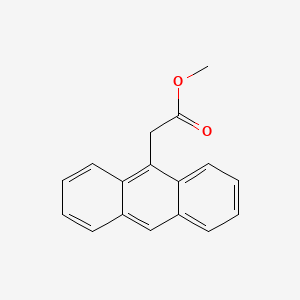

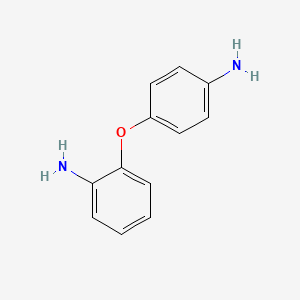

9-Anthraceneacetic acid methyl ester is a heterocyclic organic compound with the molecular formula C17H14O2 . It has a molecular weight of 250.291860 g/mol . The IUPAC name for this compound is methyl 2-anthracen-9-ylacetate .

Synthesis Analysis

The synthesis of esters like this compound can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

The molecular structure of this compound consists of a methyl ester group attached to the 9-position of an anthracene ring . The canonical SMILES representation of the molecule is COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 .Physical And Chemical Properties Analysis

This compound has a boiling point of 415.6ºC at 760 mmHg and a flash point of 181ºC . Its density is 1.189g/cm³ . It has 2 H-Bond acceptors and 0 H-Bond donors .科学的研究の応用

Photopolymerization and Material Science

9-Anthraceneacetic acid methyl ester (9AC-ME) has been utilized in the formation of molecular crystal nanorods through a high-temperature solvent annealing process. The resulting polymer nanorods, formed via a [4 + 4] photocycloaddition reaction under ultraviolet light, exhibit qualities like flexibility, resistance to breakage, and insolubility in organic solvents and strong acid/base solutions. These characteristics make them potentially useful in various material science applications (Al‐Kaysi et al., 2007).

Spectral Studies and Fluorescence

The spectral properties of this compound derivatives, such as 9-methyl anthroate (9-COOMe), have been explored. These studies have revealed significant differences in fluorescence quantum yield and maximum fluorescence relative to the anthracene parent molecule, which could be leveraged in fluorescence-based applications (Werner et al., 1974).

Biomimetic Syntheses

Research has also been conducted on the use of this compound in biomimetic syntheses, specifically in the context of synthesizing pretetramides. This involves condensations of homophthalate esters with the dianion of methyl acetoacetate, leading to aromatic bis(diketo esters) and subsequently cyclizing to anthracene diesters (Harris et al., 1988).

Photodimerization in Surfactant Systems

Studies on the photodimerization of n-alkyl esters of 9-anthracene carboxylic acid in micellar and vesicular solutions have been conducted to investigate the influence of ester chain length on the formation of isomeric products. This research contributes to a better understanding of photodimerization in different environments, which is crucial in photochemistry (Schütz & Wolff, 1997).

Carbohydrate Receptors

This compound derivatives have been used in the development of water-soluble amphiphilic amino acid-anthracene conjugates. These conjugates demonstrate the ability to recognize certain carbohydrates and oligosaccharides in water, which could have implications in biochemical sensing and molecular recognition (Billing et al., 2002).

特性

IUPAC Name |

methyl 2-anthracen-9-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-19-17(18)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZNJWMNOASEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500226 | |

| Record name | Methyl (anthracen-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20139-92-8 | |

| Record name | Methyl (anthracen-9-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde](/img/structure/B1626391.png)

![Ethyl imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B1626398.png)